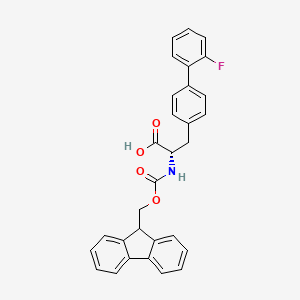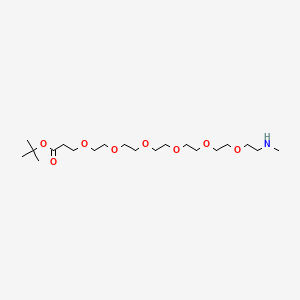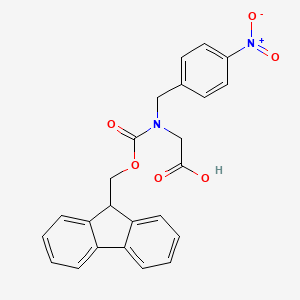
Boc-L-Tyr(2-azidoethyl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-Tyr(2-azidoethyl)-OH: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group. The presence of the 2-azidoethyl group introduces a functional azide moiety, which is useful in various chemical reactions, particularly in click chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Tyr(2-azidoethyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butyloxycarbonyl (Boc) group.
Introduction of the Azidoethyl Group: The hydroxyl group on the tyrosine side chain is modified to introduce the 2-azidoethyl group. This can be achieved through nucleophilic substitution reactions using azidoethyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions:
Click Chemistry: The azide group in Boc-L-Tyr(2-azidoethyl)-OH can undergo click reactions with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry to facilitate the cycloaddition reaction between azides and alkynes.
Reducing Agents: Such as triphenylphosphine, used to reduce azides to amines.
Major Products:
Triazoles: Formed from click reactions.
Amines: Formed from the reduction of azides.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Boc-L-Tyr(2-azidoethyl)-OH is used in the synthesis of peptides with azide functionalities for further modification.
Biology:
Protein Labeling: The azide group allows for the labeling of proteins through click chemistry, facilitating studies on protein interactions and functions.
Medicine:
Drug Development: The compound can be used to develop peptide-based drugs with specific targeting capabilities.
Industry:
Material Science: Used in the development of functionalized materials with specific properties.
Mecanismo De Acción
Mechanism: The azide group in Boc-L-Tyr(2-azidoethyl)-OH can participate in bioorthogonal reactions, which are reactions that occur inside living systems without interfering with native biochemical processes.
Molecular Targets and Pathways:
Bioorthogonal Chemistry: The azide group targets alkyne-functionalized molecules, enabling the formation of stable triazole linkages.
Comparación Con Compuestos Similares
Boc-L-Tyr-OH: Lacks the azidoethyl group, making it less versatile in click chemistry applications.
Fmoc-L-Tyr(2-azidoethyl)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) which may offer different solubility and reactivity properties.
Uniqueness: Boc-L-Tyr(2-azidoethyl)-OH is unique due to the combination of the Boc protecting group and the azidoethyl functionality, making it highly useful in peptide synthesis and bioorthogonal chemistry.
Propiedades
IUPAC Name |
(2S)-3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-16(2,3)25-15(23)19-13(14(21)22)10-11-4-6-12(7-5-11)24-9-8-18-20-17/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIIXSNUBTXDMU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B8233370.png)










